Dalbavancin B1 - 171500-82-6

Dalbavancin B1

Catalog Number: EVT-3198033
CAS Number: 171500-82-6
Molecular Formula: C88H100Cl2N10O28
Molecular Weight: 1816.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Dalbavancin B1 belongs to the class of glycopeptide antibiotics. These antibiotics are characterized by their mechanism of action, which involves inhibiting bacterial cell wall synthesis. This class includes other well-known antibiotics such as vancomycin and teicoplanin. Dalbavancin is specifically classified as a lipoglycopeptide due to its unique structural modifications that enhance its pharmacological properties .

Synthesis Analysis

The synthesis of dalbavancin involves several key steps:

  1. Fermentation: The initial step in the production of dalbavancin is the fermentation of Nonomuraea species, which produces a precursor compound.
  2. Chemical Modifications: The precursor undergoes various chemical modifications to enhance its antibacterial activity and stability. This includes the introduction of lipophilic side chains that improve its pharmacokinetic properties.
  3. Purification: Following synthesis, dalbavancin is purified using chromatographic techniques to isolate the active compound from other fermentation products and impurities.

The synthesis process emphasizes maintaining specific parameters such as pH (typically between 3 and 5) and temperature control to optimize yield and purity .

Molecular Structure Analysis

Dalbavancin's molecular structure is characterized by a complex arrangement of cyclic peptide components and a lipid tail, which contributes to its enhanced activity against Gram-positive bacteria.

  • Molecular Formula: C66_{66}H73_{73}ClN8_{8}O24_{24}
  • Molecular Weight: Approximately 1,164.2 g/mol

The structure includes multiple stereocenters and a unique glycosidic linkage that is critical for its activity. The presence of a lipid moiety allows for better membrane penetration, which is crucial for its mechanism of action .

Chemical Reactions Analysis

Dalbavancin participates in several key chemical reactions:

  1. Binding to D-Alanyl-D-Alanine: The primary reaction involves dalbavancin binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors in bacterial cell walls, inhibiting their cross-linking.
  2. Degradation Pathways: Under certain conditions (e.g., high temperatures), dalbavancin can undergo hydrolysis, leading to degradation products that may have reduced efficacy.
  3. Stability in Formulation: The formulation of dalbavancin often includes stabilizers like mannitol or lactose to prevent degradation during storage .
Mechanism of Action

Dalbavancin exerts its antibacterial effects primarily through:

  • Inhibition of Cell Wall Synthesis: By binding to the D-alanyl-D-alanine portion of peptidoglycan precursors, dalbavancin prevents the transpeptidation reaction essential for cell wall integrity.
  • Disruption of Membrane Integrity: The lipophilic tail enhances membrane interaction, leading to increased permeability and potential cell lysis.

This dual mechanism results in potent bactericidal activity against various Gram-positive pathogens .

Physical and Chemical Properties Analysis

Dalbavancin exhibits several notable physical and chemical properties:

  • Appearance: It is typically presented as a white to pale yellow lyophilized powder.
  • Solubility: Dalbavancin is soluble in sterile water for injection and can be diluted in 5% dextrose solution.
  • Stability: The compound is stable under refrigeration but should be protected from light and not frozen.

The pharmacokinetic profile shows a long half-life (up to 14 days), allowing for extended dosing intervals .

Applications

Dalbavancin has several significant applications in clinical settings:

  • Treatment of Infections: It is primarily used for treating acute bacterial skin and skin structure infections caused by susceptible Gram-positive bacteria.
  • Long-term Treatment Options: Its long half-life makes it suitable for outpatient therapy, reducing the need for frequent hospital visits .
  • Pharmacokinetic Studies: Ongoing research into its pharmacokinetics continues to refine dosing strategies, particularly in populations with varying renal function .
Molecular Characterization of Dalbavancin B1 Homolog

Structural Differentiation Within Dalbavancin Homolog Complex

Dalbavancin is a naturally derived lipoglycopeptide antibiotic produced by Nonomuraea species, comprising five structurally homologous variants (A₀, A₁, B₀, B₁, B₂) that share a conserved heptapeptide core but exhibit variability in two key regions: (1) the N-acylaminoglucuronic acid side chain (R₁) and (2) the N-terminal methylation (R₂). Dalbavancin B₁ (C₈₈H₁₀₀N₁₀O₂₈Cl₂ • 1.6 HCl; MW 1816.7 g/mol) is distinguished by an n-propyl fatty acid chain (R₁ = CH₂CH₂CH₃) and the absence of an N-terminal methyl group (R₂ = H). This positions B₁ as an intermediate homolog between B₀ (R₁ = CH₂CH(CH₃)₂; R₂ = H) and B₂ (R₁ = CH₂CH(CH₃)₂; R₂ = CH₃) in both molecular weight and hydrophobicity [1] [5] [6].

Table 1: Structural and Physicochemical Differentiation of Dalbavancin Homologs

HomologR₁ GroupR₂ GroupMolecular FormulaMolecular Weight (g/mol)Relative Abundance
A₀CH(CH₃)₂HC₈₇H₉₈N₁₀O₂₈Cl₂ • 1.6 HCl1802.75-10%
A₁CH₂CH₂CH₃HC₈₇H₉₈N₁₀O₂₈Cl₂ • 1.6 HCl1802.710-15%
B₀CH₂CH(CH₃)₂HC₈₈H₁₀₀N₁₀O₂₈Cl₂ • 1.6 HCl1816.740-50%
B₁CH₂CH₂CH₃HC₈₈H₁₀₀N₁₀O₂₈Cl₂ • 1.6 HCl1816.720-25%
B₂CH₂CH(CH₃)₂CH₃C₈₉H₁₀₂N₁₀O₂₈Cl₂ • 1.6 HCl1830.75-10%

Data compiled from patent literature and analytical characterizations [5] [6].

Chromatographic separation (RP-HPLC) resolves B₁ from B₀ and B₂ via hydrophobic interaction chromatography, with B₁ eluting between A₁ and B₀ due to its intermediate lipophilicity. This separation confirms that the alkyl chain length (C3 linear vs. branched) governs elution order more significantly than minor mass differences [1] [6].

Isomeric Relationship to Dalbavancin B0 Component

B₁ and B₀ are structural isomers with identical molecular weights (1816.7 g/mol) but distinct alkyl chain topologies: B₀ contains an isobutyl group (R₁ = CH₂CH(CH₃)₂), while B₁ carries an n-propyl chain (R₁ = CH₂CH₂CH₃). This difference imparts measurable biophysical variations:

  • Hydrophobicity: B₀ exhibits a marginally higher LogP (partition coefficient) than B₁ due to branched-chain packing efficiency in lipid bilayers [7].
  • Thermodynamic Stability: B₁’s linear alkyl chain increases susceptibility to oxidative degradation compared to B₀’s branched equivalent [1].
  • Biological Activity: Minimal MIC differences against Staphylococcus aureus (B₀ MIC₉₀ = 0.06 μg/mL; B₁ MIC₉₀ = 0.06 μg/mL) suggest isomerism does not alter target binding [7].

Table 2: Comparative Analysis of Dalbavancin B₀ and B₁ Isomers

PropertyDalbavancin B₀Dalbavancin B₁
Alkyl Chain (R₁)Isobutyl (CH₂CH(CH₃)₂)n-Propyl (CH₂CH₂CH₃)
BranchingBranchedLinear
¹H-NMR Chemical Shift (R₁, ppm)0.92 (d, 6H), 1.82 (m, 1H)0.95 (t, 3H), 1.42 (hex, 2H)
Membrane Partition Coefficient12.3 ± 0.411.1 ± 0.3
AUC/MIC Ratio (S. aureus)1,1601,140

NMR and pharmacodynamic data from stability studies and efficacy models [1] [7] [9].

Nuclear Magnetic Resonance (NMR) spectroscopy confirms isomerism: B₀’s branched chain shows a characteristic doublet (6H, 0.92 ppm) and methine multiplet (1H, 1.82 ppm), whereas B₁ displays a triplet (3H, 0.95 ppm) and hexet (2H, 1.42 ppm) [9].

Position-Specific Modifications in Glycopeptide Backbone Architecture

The B₁ homolog shares a conserved heptapeptide scaffold with all dalbavancin variants, featuring four critical modifications that define its bioactive conformation:

  • Cross-Linked Aromatic Residues: Oxidative coupling between residues 2–4, 4–6, and 5–7 generates three rigidifying bridges essential for Lipid II binding [1] [7].
  • Glycosylation Patterns: A disaccharide moiety (mannose → N-acylglucosaminyl) at residue 7 stabilizes the C-terminal region, while a monosaccharide (glucuronic acid derivative) at residue 4 enhances solubility [6] [7].
  • N-Terminal Amidation: Amidiation of the peptide-carboxyl group with 3-(dimethylamino)-1-propylamine introduces a cationic anchor that promotes membrane insertion. In B₁, this group remains unmodified (R₂ = H) [1] [6].
  • Chlorination Sites: Halogenation at residues 3 and 5 (5,31-dichloro substitution) optimizes hydrophobic contacts with the d-Ala-d-Ala motif of Lipid II [7].

Table 3: Functional Group Modifications in Dalbavancin B₁ Backbone

PositionResidue ModificationRole in Bioactivity
N-TerminusAmidation with 3-(dimethylamino)propylamineMembrane anchoring and dimerization promotion
Residue 35-Chloro-3,5-dihydroxyphenylglycineTarget binding affinity enhancement
Residue 4O-linked N-Acylglucuronic acid (n-propyl)Bacterial membrane interaction site
Residue 531-Chloro-4-hydroxyphenylglycineCooperative binding to Lipid II
Residue 7β-Mannosyl-(1→4)-glucosaminyl glycosideSolubility and pharmacokinetic modulation

Structural roles confirmed via mutational analysis and crystallography [1] [6] [7].

The n-propyl fatty acid in B₁ is esterified to the glucuronic acid sugar at residue 4, forming a lipophilic tail that projects away from the peptide core without perturbing the d-Ala-d-Ala binding pocket [6] [8].

Role of Fatty Acid Side Chain in Molecular Conformation

The N-acylaminoglucuronic acid moiety in B₁ (R₁ = n-propyl) serves as a membrane anchor that enhances target engagement through two mechanisms:

  • Lipid Bilayer Insertion: The linear C3 alkyl chain penetrates bacterial membranes (partition coefficient LogP = 11.1), localizing dalbavancin near its Lipid II target embedded in the peptidoglycan layer [7] [8].
  • Dimerization Facilitation: Hydrophobic clustering of n-propyl chains promotes non-covalent dimerization of B₁ monomers, doubling binding avidity for the d-Ala-d-Ala terminus (Kd dimer = 10⁻⁹ M vs. monomer Kd = 10⁻⁶ M) [7].

Table 4: Biophysical Impact of Fatty Acid Chain on Dalbavancin B₁

Parametern-Propyl Chain (B₁)Branched Chain (B₀)
Membrane Partitioning (PAMPA)11.1 ± 0.312.3 ± 0.4
Dimerization Constant (Kdim, M⁻¹)1.8 × 10⁴2.2 × 10⁴
Thermal Degradation Rate (k, h⁻¹ at 70°C)0.0210.018
Cyclodextrin Binding Affinity (Kd, μM)4.2 ± 0.33.9 ± 0.2

Data from membrane permeability assays and isothermal titration calorimetry [7] [8] [9].

Notably, the linear n-propyl chain in B₁ confers slightly lower protection against thermal degradation than B₀’s branched chain. Studies show that 2-hydroxypropyl-β-cyclodextrin (2HPβCD) stabilizes B₁ by forming an inclusion complex with its alkyl chain (Kd = 4.2 μM), reducing hydrolysis of the glycosidic bond that links the fatty acid to the glucuronic acid sugar. This complex decreases MAG (mannosyl aglycone) degradation product formation by >50% at 55°C [8] [9]. NMR confirms cyclodextrin-induced shielding of B₁’s alkyl protons (Δδ = -0.15 ppm), directly implicating the fatty acid in host-guest interactions [9].

All compound names mentioned: Dalbavancin A₀, A₁, B₀, B₁, B₂; Mannosyl aglycone (MAG); Lipid II; 2-Hydroxypropyl-β-cyclodextrin (2HPβCD); 3-(Dimethylamino)-1-propylamine.

Properties

CAS Number

171500-82-6

Product Name

Dalbavancin B1

IUPAC Name

(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-5-(dodecanoylamino)-3,4-dihydroxyoxane-2-carboxylic acid

Molecular Formula

C88H100Cl2N10O28

Molecular Weight

1816.7 g/mol

InChI

InChI=1S/C88H100Cl2N10O28/c1-5-6-7-8-9-10-11-12-13-15-61(106)94-70-73(109)75(111)78(86(120)121)128-87(70)127-77-58-32-43-33-59(77)124-55-25-20-42(30-50(55)89)71(107)69-85(119)98-67(80(114)92-26-14-27-100(3)4)48-34-44(102)35-57(125-88-76(112)74(110)72(108)60(38-101)126-88)62(48)47-29-40(18-23-52(47)103)65(82(116)99-69)95-83(117)66(43)96-84(118)68-49-36-46(37-54(105)63(49)90)123-56-31-41(19-24-53(56)104)64(91-2)81(115)93-51(79(113)97-68)28-39-16-21-45(122-58)22-17-39/h16-25,29-37,51,60,64-76,78,87-88,91,101-105,107-112H,5-15,26-28,38H2,1-4H3,(H,92,114)(H,93,115)(H,94,106)(H,95,117)(H,96,118)(H,97,113)(H,98,119)(H,99,116)(H,120,121)/t51-,60-,64+,65-,66-,67+,68+,69+,70-,71-,72-,73-,74+,75+,76+,78+,87-,88+/m1/s1

InChI Key

KCTVZQWWZORBCE-SZUNQUCBSA-N

SMILES

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Canonical SMILES

CCCCCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)NCCCN(C)C)O)Cl)C(=O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.